molecular formula C28H22N4O8 B11693037 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(3-nitrobenzamide)

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(3-nitrobenzamide)

Cat. No.: B11693037
M. Wt: 542.5 g/mol
InChI Key: GWTRFUFKRZNRHO-UHFFFAOYSA-N
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Description

N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE is a complex organic compound with a biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy groups through methylation reactions. The nitrobenzamido groups are then introduced via nitration and subsequent amide formation reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino-substituted biphenyl derivatives.

    Substitution: Halogenated or nucleophile-substituted biphenyl compounds.

Scientific Research Applications

N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The presence of nitro and methoxy groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxybiphenyl-4,4’-diamine: Shares the biphenyl core and methoxy groups but lacks the nitrobenzamido groups.

    4,4’-Diamino-3,3’-dimethoxybiphenyl: Similar structure but with amino groups instead of nitrobenzamido groups.

Uniqueness

N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE is unique due to the combination of methoxy and nitrobenzamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C28H22N4O8

Molecular Weight

542.5 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C28H22N4O8/c1-39-25-15-17(9-11-23(25)29-27(33)19-5-3-7-21(13-19)31(35)36)18-10-12-24(26(16-18)40-2)30-28(34)20-6-4-8-22(14-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)

InChI Key

GWTRFUFKRZNRHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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